N-isopropylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-isopropylpiperidine-4-carboxamide hydrochloride (also known as Sufentanil) is a synthetic opioid analgesic drug that is widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of applications, including as an anesthetic and pain medication.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
- N-substituted carboxamides, including structures similar to N-isopropylpiperidine-4-carboxamide hydrochloride, have demonstrated potent anti-inflammatory and analgesic activities. These compounds are particularly noteworthy for their lack of acute gastrolesivity, making them potentially safer alternatives for pain and inflammation management (Grossi et al., 2005).
Crystal Engineering and Pharmaceutical Cocrystals
- Carboxamide compounds, similar in structure to N-isopropylpiperidine-4-carboxamide hydrochloride, are utilized in crystal engineering and the synthesis of pharmaceutical cocrystals. These compounds facilitate the formation of stable crystal structures through specific hydrogen bonding and interaction patterns (Reddy et al., 2006).
Synthesis of Rho Kinase Inhibitors
- The synthesis process for compounds structurally related to N-isopropylpiperidine-4-carboxamide hydrochloride, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been optimized for the development of Rho kinase inhibitors. These inhibitors are researched for their potential therapeutic effects on central nervous system disorders (Wei et al., 2016).
Cytotoxic Properties in Cancer Research
- Similar acridine carboxamide derivatives have been studied for their cytotoxic and DNA-damaging properties, primarily in the context of cancer research. These studies focus on the compound's ability to inhibit RNA synthesis and form DNA lesions, implicating their potential as antitumor agents (Pastwa et al., 1998).
Potential in Anticoccidial Therapy
- Nitropyridinecarboxamides, structurally similar to N-isopropylpiperidine-4-carboxamide hydrochloride, have been synthesized and evaluated for their anticoccidial activity. These studies are important in the development of new treatments for coccidiosis, a significant parasitic disease in poultry (Morisawa et al., 1977).
properties
IUPAC Name |
N-propan-2-ylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMIDCAHTKMRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropylpiperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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